4,5-Dihydro-2-heptadecyl-1H-imidazole-1-ethylamine acetate

Description

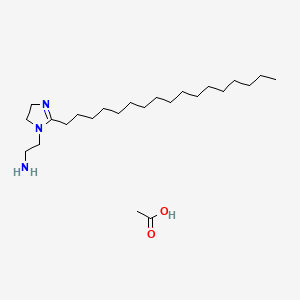

4,5-Dihydro-2-heptadecyl-1H-imidazole-1-ethylamine acetate is a quaternary ammonium compound characterized by a 4,5-dihydroimidazole (imidazoline) core substituted with a heptadecyl (C17) alkyl chain at the 2-position and an ethylamine group at the 1-position, forming an acetate salt. Its structure (CAS 3010-23-9) includes a long hydrophobic chain, which confers surfactant properties, and a polar headgroup that enhances water solubility in its protonated form . This compound is primarily used in industrial applications, such as corrosion inhibition, emulsification, and organic synthesis intermediates .

Properties

CAS No. |

94138-74-6 |

|---|---|

Molecular Formula |

C22H45N3.C2H4O2 C24H49N3O2 |

Molecular Weight |

411.7 g/mol |

IUPAC Name |

acetic acid;2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethanamine |

InChI |

InChI=1S/C22H45N3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-24-19-21-25(22)20-18-23;1-2(3)4/h2-21,23H2,1H3;1H3,(H,3,4) |

InChI Key |

XIWIMXRMUAVBAX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC1=NCCN1CCN.CC(=O)O |

Related CAS |

94138-74-6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-2-heptadecyl-1H-imidazole-1-ethylamine acetate typically involves the reaction of heptadecylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring. The resulting product is then reacted with ethylamine to introduce the ethylamine group. Finally, the acetate salt is formed by reacting the compound with acetic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-2-heptadecyl-1H-imidazole-1-ethylamine acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the imidazole ring to other nitrogen-containing heterocycles.

Substitution: The compound can undergo substitution reactions where the ethylamine or heptadecyl groups are replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amines or other nitrogen-containing compounds .

Scientific Research Applications

4,5-Dihydro-2-heptadecyl-1H-imidazole-1-ethylamine acetate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-2-heptadecyl-1H-imidazole-1-ethylamine acetate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The heptadecyl and ethylamine groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Core Imidazoline Derivatives

- 4,5-Dihydro-2-heptadecyl-1H-imidazole-1-ethylamine acetate : Features a saturated imidazoline ring with a C17 alkyl chain and ethylamine-acetate group. The long alkyl chain enhances lipophilicity, making it suitable for surfactant applications .

- Histamine dihydrochloride (2-(4-Imidazolyl)ethylamine dihydrochloride) : Contains a simpler imidazole ring with an ethylamine side chain. Lacking a long alkyl substituent, it is highly water-soluble and functions as a neurotransmitter in biological systems .

- Substituted 5-nitro-1H-imidazole derivatives: Aromatic nitroimidazoles (e.g., 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols) incorporate nitro groups and aromatic substituents, which enhance electronic delocalization and antimicrobial activity .

Key Differences in Substituents

| Compound | Core Structure | Key Substituents | Molecular Weight (approx.) | Solubility Profile |

|---|---|---|---|---|

| 4,5-Dihydro-2-heptadecyl-... acetate | Imidazoline | C17 alkyl, ethylamine-acetate | ~450 g/mol* | Low water solubility |

| Histamine dihydrochloride | Imidazole | Ethylamine | 134.56 g/mol | High water solubility |

| 5-Nitro-1H-imidazole derivatives | Nitroimidazole | Aromatic, nitro, hydroxyl/ester | ~300–400 g/mol | Moderate organic solubility |

*Estimated based on C17 chain (MW ≈ 240) + imidazoline-ethylamine-acetate (MW ≈ 210).

Physicochemical and Functional Properties

- Surfactant Capacity : The C17 chain in 4,5-dihydro-2-heptadecyl-... acetate allows micelle formation, making it superior to histamine or nitroimidazoles in emulsification .

- Biological Activity : Nitroimidazole derivatives exhibit antimicrobial and antiparasitic activity due to the nitro group’s redox properties, unlike the heptadecyl compound, which lacks such functional groups .

- Solubility : The acetate salt form improves water solubility compared to the free base but remains less soluble than histamine salts .

Biological Activity

4,5-Dihydro-2-heptadecyl-1H-imidazole-1-ethylamine acetate (CAS No. 94333-44-5) is a compound of interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and related studies.

- Molecular Formula : C24H49N3O2

- Molecular Weight : 411.66 g/mol

- Structural Features : The compound contains an imidazole ring, which is known for its biological significance, particularly in medicinal chemistry.

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives related to imidazole compounds. In particular, a study evaluating various imidazole derivatives found that specific modifications significantly enhance antiproliferative activity against cancer cell lines.

Key Findings :

- Cell Line Sensitivity : The compound showed selective toxicity towards cancer cells compared to normal cells. For instance, compounds with similar structures demonstrated IC50 values ranging from 2.96 µM to 18.53 µM against different cancer cell lines (A549, SGC-7901, HeLa) while exhibiting much higher tolerance in normal L-02 cells .

- Mechanism of Action : The compound induced apoptosis in cancer cells by modulating the expression of key proteins involved in the apoptotic pathway:

Comparative Antiproliferative Activity

The following table summarizes the antiproliferative activity of various imidazole derivatives compared to standard chemotherapeutics:

| Compound | IC50 (µM) | Cell Line | Comparison to Control |

|---|---|---|---|

| 4f | 4.07 | HeLa | Stronger than 5-FU |

| 4q | 2.96 | SGC-7901 | Five-fold stronger than MTX |

| 4c | 18.53 | A549 | Comparable to 5-FU |

Study on Apoptosis Induction

In a detailed study involving HeLa cells treated with compound 4f at a concentration of 3.24 µM:

- The apoptosis rate was significantly higher (68.2%) compared to the control treatment with standard drug 5-FU (39.6%) .

- Western blot analysis confirmed the upregulation of apoptotic markers and downregulation of survival proteins, supporting the hypothesis that this compound can effectively trigger programmed cell death in tumor cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-Dihydro-2-heptadecyl-1H-imidazole-1-ethylamine acetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via modified imidazole ring formation, leveraging Fe₃O₄@FU nanoparticle catalysts under reflux conditions (ethanol, 1–3 hours). Benzil derivatives or aldehydes (e.g., 4-chlorobenzaldehyde) are common precursors. For example, combining benzil (1 mmol), ammonium acetate (1 mmol), and a heptadecyl-substituted aldehyde under reflux with Fe₃O₄@FU NPs (12 mg) yields the imidazole core. Catalyst recovery via magnetic separation improves cost efficiency .

- Key Variables : Temperature (70–90°C), solvent polarity (ethanol vs. acetic acid), and stoichiometric ratios of aldehydes/amines.

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer :

- ¹H-NMR : Confirm substitution patterns (e.g., heptadecyl chain integration at δ 0.8–1.5 ppm, imidazole protons at δ 6.5–8.0 ppm) .

- TLC : Monitor reaction progress using EtOAc/hexane (1:3) as eluent .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peak at ~465 m/z for the acetate salt).

Q. What are the common side reactions during synthesis, and how can they be mitigated?

- Methodological Answer :

- Oxidation : Avoid excess H₂O₂ or KMnO₄ to prevent N-oxide formation. Use inert atmospheres (N₂/Ar) during reflux .

- Byproduct Formation : Optimize stoichiometry (e.g., 1:1 aldehyde:amine ratio) and employ recrystallization (DMF/acetic acid) for purification .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate with ¹³C-NMR, IR (C=N stretch at ~1600 cm⁻¹), and X-ray crystallography (if crystalline).

- Dynamic Effects : Consider rotational barriers in the heptadecyl chain causing variable-temperature NMR anomalies .

- Embedded Experimental Design : Use mixed-methods frameworks (e.g., Plano Clark & Creswell’s embedded design) to triangulate quantitative spectroscopy with qualitative mechanistic insights .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions for biological assays?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (e.g., 25–40°C, pH 3–9) with HPLC monitoring. Acetate counterions enhance solubility but may hydrolyze in acidic conditions; consider lyophilization for long-term storage .

- Thermal Analysis : Use DSC/TGA to identify decomposition thresholds (>150°C typical for imidazole derivatives) .

Q. How does the heptadecyl chain’s length and unsaturation impact the compound’s membrane permeability in cellular models?

- Methodological Answer :

- Comparative Studies : Synthesize analogs with shorter (C12) or unsaturated chains (e.g., 8,11-heptadecadienyl) and assess logP values (octanol-water partitioning).

- Biological Assays : Use fluorescence microscopy (e.g., dansyl-labeled derivatives) to track cellular uptake in lipid bilayers. The long aliphatic chain enhances lipophilicity but may reduce aqueous solubility, requiring DMSO co-solvents ≤0.1% .

Q. What theoretical frameworks explain the compound’s interactions with biological targets (e.g., enzyme inhibition)?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with imidazole-binding enzymes (e.g., cytochrome P450). The protonatable imidazole nitrogen may act as a H-bond donor/acceptor.

- QSAR Models : Correlate chain length with IC₅₀ values using Hansch parameters (π-hydrophobicity, σ-electron effects) .

Data Contradiction & Replication Challenges

Q. How should researchers address inconsistencies in reported bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate datasets from peer-reviewed studies (e.g., IC₅₀ variability in antifungal assays) and apply Cohen’s d for effect size comparison.

- Standardized Protocols : Adopt OECD guidelines for in vitro assays (e.g., fixed cell lines, serum-free media) to minimize batch effects .

Q. What experimental controls are critical for replicating synthesis and bioactivity studies?

- Methodological Answer :

- Positive/Negative Controls : Include known imidazole inhibitors (e.g., ketoconazole) in bioassays. For synthesis, validate catalyst activity with control reactions (e.g., benzil → 2,4,5-triphenylimidazole) .

- Blind Trials : Use double-blinded spectral analysis to reduce confirmation bias in structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.